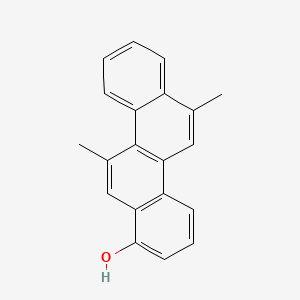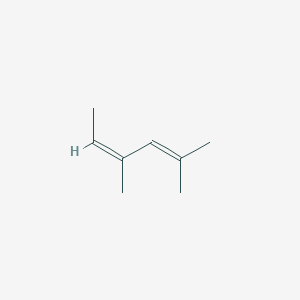
(Z)-2,4-Hexadiene, 2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2,4-Hexadiene, 2,4-dimethyl- is an organic compound characterized by the presence of two double bonds and two methyl groups attached to the hexadiene chain. This compound falls under the category of alkenes, which are hydrocarbons containing carbon-carbon double bonds. The “Z” designation indicates the geometric configuration of the double bonds, where the higher priority substituents are on the same side of the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,4-Hexadiene, 2,4-dimethyl- can be achieved through various organic reactions. One common method involves the use of Wittig reactions, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the carbonyl compound.
Industrial Production Methods
In an industrial setting, the production of (Z)-2,4-Hexadiene, 2,4-dimethyl- may involve catalytic processes such as olefin metathesis. This method utilizes transition metal catalysts, such as ruthenium or molybdenum complexes, to facilitate the exchange of alkylidene groups between alkenes, resulting in the formation of the desired product. The reaction conditions often include moderate temperatures and pressures to optimize yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2,4-Hexadiene, 2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can convert the double bonds into single bonds, forming alkanes. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound. For example, bromination using bromine (Br2) can yield dibromo derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: H2 with Pd catalyst
Substitution: Br2 for bromination
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alkanes
Substitution: Dibromo derivatives
Applications De Recherche Scientifique
(Z)-2,4-Hexadiene, 2,4-dimethyl- has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry of alkenes.
Biology: The compound can be used in the synthesis of biologically active molecules, such as natural products and pharmaceuticals.
Medicine: It may be utilized in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-2,4-Hexadiene, 2,4-dimethyl- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound reacts with oxidizing agents to form epoxides or diols through the addition of oxygen atoms to the double bonds. In reduction reactions, the compound undergoes hydrogenation, where hydrogen atoms are added to the double bonds, converting them into single bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2,4-Hexadiene, 2,4-dimethyl-: The “E” isomer has the higher priority substituents on opposite sides of the double bond.
2,4-Hexadiene: Lacks the methyl groups present in (Z)-2,4-Hexadiene, 2,4-dimethyl-.
2,4-Dimethyl-1,3-butadiene: Contains a different arrangement of double bonds and methyl groups.
Uniqueness
(Z)-2,4-Hexadiene, 2,4-dimethyl- is unique due to its specific geometric configuration and the presence of two methyl groups, which influence its reactivity and properties. This compound’s distinct structure makes it valuable for studying stereochemistry and reaction mechanisms in organic chemistry.
Propriétés
Numéro CAS |
82937-00-6 |
|---|---|
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.20 g/mol |
Nom IUPAC |
(4Z)-2,4-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H14/c1-5-8(4)6-7(2)3/h5-6H,1-4H3/b8-5- |
Clé InChI |
KETIPZIBBSVDPW-YVMONPNESA-N |
SMILES isomérique |
C/C=C(/C)\C=C(C)C |
SMILES canonique |
CC=C(C)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)

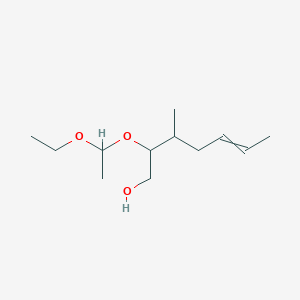
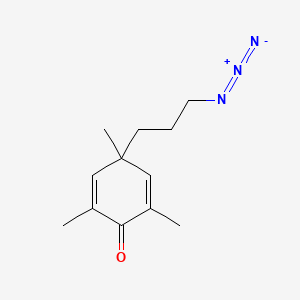
![3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14422343.png)
![1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)-](/img/structure/B14422348.png)

![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)
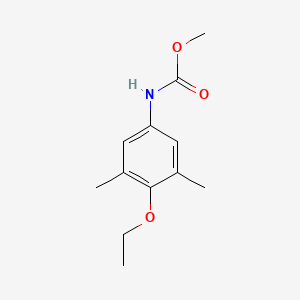

![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)
